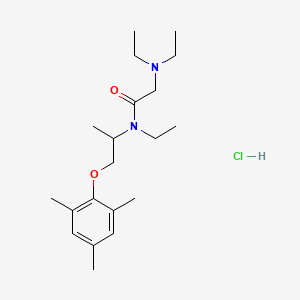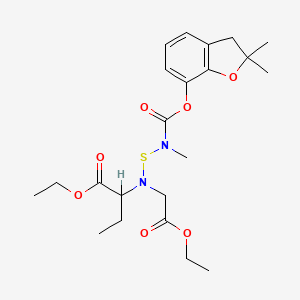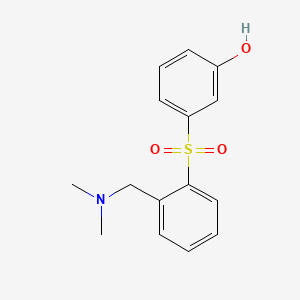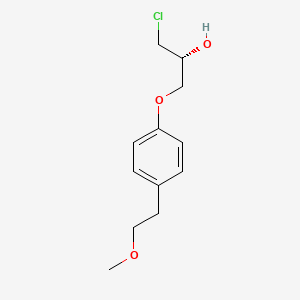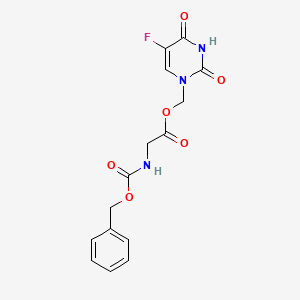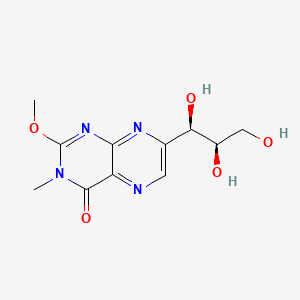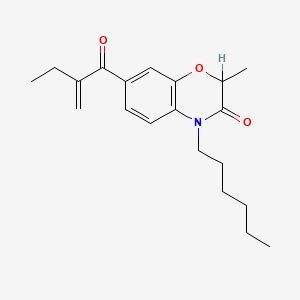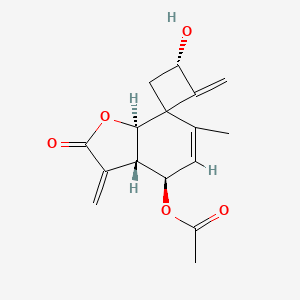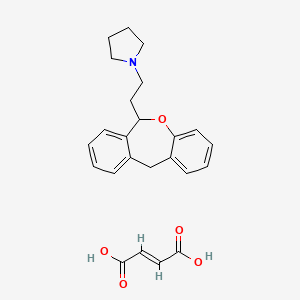
(+-)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine is a complex organic compound that belongs to the class of dibenzoxepines. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Common synthetic routes may include:
Formation of the Dibenzoxepine Core: This step involves the cyclization of appropriate precursors to form the dibenzoxepine structure.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through nucleophilic substitution or addition reactions.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dibenzoxepines and pyrrolidine derivatives. These compounds share structural similarities but may differ in their pharmacological properties and applications.
Uniqueness
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine is unique due to its specific combination of the dibenzoxepine core and pyrrolidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Conclusion
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)pyrrolidine is a compound of significant interest in various scientific fields Its synthesis, chemical reactivity, and potential applications make it a valuable subject of study
Propriétés
Numéro CAS |
86640-22-4 |
|---|---|
Formule moléculaire |
C24H27NO5 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-6-yl)ethyl]pyrrolidine |
InChI |
InChI=1S/C20H23NO.C4H4O4/c1-3-9-18-16(7-1)15-17-8-2-4-10-19(17)22-20(18)11-14-21-12-5-6-13-21;5-3(6)1-2-4(7)8/h1-4,7-10,20H,5-6,11-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
HHLIQTHMINOAFJ-WLHGVMLRSA-N |
SMILES isomérique |
C1CCN(C1)CCC2C3=CC=CC=C3CC4=CC=CC=C4O2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCN(C1)CCC2C3=CC=CC=C3CC4=CC=CC=C4O2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


